molecular formula C14H12N6O3S B12176857 ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B12176857
M. Wt: 344.35 g/mol
InChI Key: IWMFSXHKSNSMJR-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with an amide-linked 2-(1H-tetrazol-1-yl)phenyl group and at position 4 with an ethyl carboxylate moiety. The tetrazole group, a five-membered aromatic ring with four nitrogen atoms, enhances metabolic stability and serves as a bioisostere for carboxylic acids, improving bioavailability . The thiazole ring contributes to electronic diversity, enabling interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C14H12N6O3S

Molecular Weight

344.35 g/mol

IUPAC Name

ethyl 2-[[2-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H12N6O3S/c1-2-23-13(22)10-7-24-14(16-10)17-12(21)9-5-3-4-6-11(9)20-8-15-18-19-20/h3-8H,2H2,1H3,(H,16,17,21)

InChI Key

IWMFSXHKSNSMJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the carbonyl group.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity . The thiazole ring can interact with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs are summarized below, highlighting differences in substituents, core heterocycles, and biological relevance:

Table 1: Comparative Analysis of Structural Analogs
Compound Name/ID Core Structure Key Substituents/Functional Groups Biological Relevance (Inferred) Reference
Target Compound Thiazole Ethyl carboxylate (C4), 2-(tetrazol-1-yl)phenylamide (C2) Bioisosteric potential, metabolic stability -
N-[2,5-diethoxy-4-tetrazolylphenyl]... (23) Thiazolidinone Diethoxy phenyl, tetrazole, thioxo groups Enzyme inhibition (e.g., antidiabetic)
Compound 9c () Thiazole-benzimidazole Triazole-phenoxymethyl, fluorophenyl-thiazole Docking with α-glucosidase active site
Ethyl 2-(o-tolylamino)-4-(CF3)... () Thiazole Trifluoromethyl (C4), o-tolylamino (C2) Enhanced lipophilicity, electronic effects
4-Pyridinyl thiazole carboxamides () Thiazole 4-Pyridinyl, carboxamide (C5) Kinase inhibition (e.g., anticancer)

Key Differences and Implications

Core Heterocycle: The target compound’s thiazole core contrasts with thiazolidinone in compounds (e.g., 23), which introduces a ketone and saturated ring, altering electronic properties and conformational flexibility . Thiazolidinones are associated with antidiabetic activity (e.g., PPAR-γ agonists), whereas thiazoles are more common in kinase inhibitors or antimicrobial agents.

Substituent Effects :

  • The tetrazole group in the target compound enhances polarity and hydrogen-bonding capacity compared to triazole in ’s 9a-9e series . Tetrazoles are resistant to metabolic degradation, improving pharmacokinetics.
  • The ethyl carboxylate at C4 may act as a prodrug, as esters are often hydrolyzed to active carboxylic acids in vivo. This contrasts with carboxamides in , which exhibit direct hydrogen-bonding capabilities .

Synthetic Pathways :

  • The target compound’s amide linkage likely involves coupling between a thiazole-amine and 2-(tetrazol-1-yl)benzoyl chloride, analogous to methods in for carboxamide synthesis .
  • employs Huisgen cycloaddition for triazole formation, whereas the target’s tetrazole may require nitrile cyclization with sodium azide .

Biological Activity

Ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS Number: 1401559-32-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N6O3SC_{14}H_{12}N_{6}O_{3}S, with a molecular weight of 344.35 g/mol. The compound features a thiazole ring, which is known for its versatility in medicinal chemistry, particularly as an antitumor agent.

Research indicates that compounds containing thiazole moieties often exhibit significant cytotoxic effects against various cancer cell lines. This compound has been studied for its ability to inhibit cell proliferation in cancer cells. The presence of the tetrazole group enhances the interaction with biological targets, potentially increasing the compound's efficacy.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study highlighted the cytotoxic effects of thiazole derivatives on different cancer cell lines, reporting IC50 values in the micromolar range for compounds similar to this compound. For instance, thiazole derivatives have shown promising results against Jurkat cells with IC50 values lower than standard drugs like doxorubicin .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis suggests that modifications to the phenyl and thiazole rings significantly influence biological activity. Electron-donating groups on the phenyl ring enhance cytotoxic activity, while specific substitutions on the thiazole ring are crucial for maintaining potency .
  • Inhibition of HSET :
    • Recent findings indicate that similar thiazole compounds can inhibit HSET (KIFC1), a protein involved in mitotic spindle formation in cancer cells. This inhibition leads to multipolar mitotic spindles and subsequent cell death in centrosome-amplified cancer cells .

Comparative Biological Activity Table

Compound NameIC50 (µg/mL)Cell LineMechanism of Action
Ethyl 2-{...}1.61JurkatCytotoxicity via mitochondrial pathway
Compound A1.98A431Inhibition of Bcl-2
Compound B< DoxorubicinVariousHSET inhibition

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Use the Hantzsch thiazole synthesis method, combining thiourea derivatives with α-halo ketones under reflux in ethanol .
  • Tetrazole incorporation : React the intermediate with 2-(1H-tetrazol-1-yl)benzoic acid using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane .
  • Esterification : Finalize with ethyl esterification under acidic conditions (e.g., H₂SO₄ in ethanol) .
  • Critical parameters : Maintain anhydrous conditions for coupling steps, monitor reaction progress via TLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : Analyze ¹H and ¹³C NMR to verify thiazole ring protons (δ 7.2–8.1 ppm) and ester carbonyl signals (δ 165–170 ppm) .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and tetrazole N-H stretches (~3400 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₄H₁₂N₆O₃S: 357.0722) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group.
  • Conduct stability assays under varying pH (e.g., 3–9 buffers at 37°C for 24–72 hours) to assess degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Reproduce assays : Standardize protocols (e.g., enzyme inhibition IC₅₀ assays with ATP-binding cassette transporters) using identical cell lines (e.g., HEK293) and controls .
  • Analyze structural analogs : Compare activity with derivatives (e.g., ethyl 2-hydrazinyl-thiazole-4-carboxylate) to identify SAR trends .
  • Validate via orthogonal assays : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental designs are suitable for studying the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software (e.g., AutoDock Vina) to model binding to tetrazole-recognizing receptors (e.g., angiotensin II receptors) .
  • Cellular assays : Perform fluorescence polarization assays to measure competitive displacement of labeled ligands in live cells .
  • In vivo pharmacokinetics : Administer via intraperitoneal injection in rodent models and quantify plasma concentrations using LC-MS/MS .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Synthesize analogs : Modify the tetrazole ring (e.g., replace with 1H-1,2,3-triazole) or ester group (e.g., methyl vs. ethyl) .
  • Test bioactivity : Screen analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening (HTS) .
  • Computational modeling : Apply QSAR models to predict activity cliffs and optimize lead compounds .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Optimize reaction efficiency : Replace batch synthesis with flow chemistry for carbodiimide coupling steps to improve yield .
  • Purification scalability : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for gram-scale production .
  • Quality control : Implement in-line FTIR monitoring to ensure consistency in intermediate purity .

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